[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate is an organic compound with a complex structure that includes a pyrrolidine ring, a sulfanyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate typically involves the condensation of 1-butyl-2,5-dioxopyrrolidine with a thiol compound, followed by esterification with acetic acid. The reaction conditions often require a catalyst, such as iron (III) chloride, and are carried out under mild conditions to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate
- [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl propionate
- [(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl butyrate
Uniqueness
This compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The acetate ester provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in different environments .
Properties
CAS No. |
62164-02-7 |
---|---|
Molecular Formula |
C11H17NO4S |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylmethyl acetate |
InChI |
InChI=1S/C11H17NO4S/c1-3-4-5-12-10(14)6-9(11(12)15)17-7-16-8(2)13/h9H,3-7H2,1-2H3 |
InChI Key |
WQPZVTKZUYPJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)SCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.